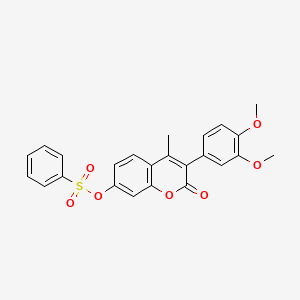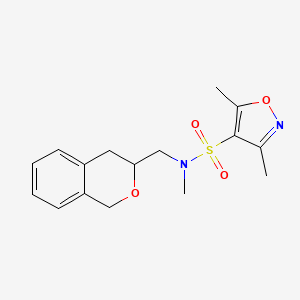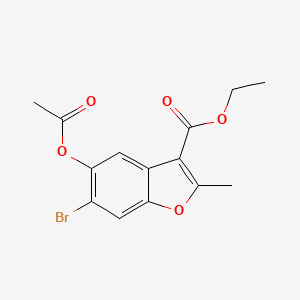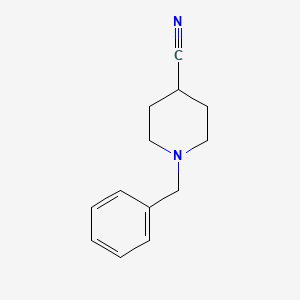
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of chromenone, which is a class of organic compounds characterized by a fused ring structure comprising a benzene ring and a pyran ring with a ketone group . The 3,4-dimethoxyphenyl group suggests the presence of a phenyl ring with two methoxy (-OCH3) groups attached at the 3rd and 4th positions. The benzenesulfonate moiety is a common leaving group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring structure of the chromenone, with the 3,4-dimethoxyphenyl and benzenesulfonate groups attached at specific positions. The exact structure would need to be confirmed using techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the chromenone core and the substituent groups. The benzenesulfonate group is a good leaving group, suggesting that it might undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Catalytic Applications
The use of compounds related to 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate in catalysis has been explored. For example, a dimethyltin(IV) compound derived from a similar Schiff base was used as a catalyst for Baeyer–Villiger oxidation, demonstrating effective conversion of ketones to esters or lactones (Martins, Hazra, Silva, & Pombeiro, 2016).
Synthesis of Chromene Derivatives
Research on 2-benzylidene-3-methyl-4-nitro-2,5-dihydrothiophene 1,1-dioxide, a compound with a structure related to the queried chemical, has been conducted to understand its reactions with CH acids. This research has implications for the synthesis of thieno[3,2-b]chromene derivatives (Berestovitskaya, Selivanova, Vakulenko, Efremova, & Berkova, 2009).
Nonlinear Optical Properties
Compounds structurally similar to this compound have been synthesized and evaluated for their nonlinear optical properties. Such studies are crucial for their potential applications in optical limiting (Ruanwas et al., 2010).
Photochromism Studies
Research into the photochromic properties of chromene compounds has been conducted, indicating potential applications in materials science, particularly in the development of photo-responsive materials (Hobley et al., 2000).
Structure Analysis
Studies on compounds like 5,3'-dihydroxy-3,6,7,4',5'-pentamethoxyflavone, which shares structural similarities with the queried compound, have been carried out to understand their crystal structures. This research contributes to the broader understanding of chromene derivatives' molecular arrangement and interactions (Swamy et al., 2006).
Direcciones Futuras
Mecanismo De Acción
Target of action
The compound “3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate” could potentially interact with various biological targets due to its complex structure. For instance, the 3,4-dimethoxyphenyl moiety is found in many biologically active compounds and could interact with various enzymes or receptors .
Propiedades
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O7S/c1-15-19-11-10-17(31-32(26,27)18-7-5-4-6-8-18)14-21(19)30-24(25)23(15)16-9-12-20(28-2)22(13-16)29-3/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYBJUQVCVKUJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl propionate](/img/structure/B2688974.png)


![1-[4-(Pyridin-3-yloxy)phenyl]ethan-1-amine](/img/structure/B2688978.png)

![1-[4-[4-[[(2R,4S)-2-(2,4-difluorophenyl)-2-methyl-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone](/img/structure/B2688980.png)



![2-Methoxyethyl 2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2688987.png)

![N-benzyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2688991.png)
